molecular formula C21H39CaCl2N7O12 B100907 calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride CAS No. 15493-35-3

calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride

Cat. No.: B100907
CAS No.: 15493-35-3
M. Wt: 692.6 g/mol
InChI Key: VOXYVHZFYZSDDV-CZDSEFAFSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride is a compound formed by the combination of calcium chloride and streptomycin in a 1:1 molar ratio. Calcium chloride is an ionic compound of calcium and chlorine, commonly used in various industrial and medical applications. Streptomycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus, known for its effectiveness against a wide range of bacterial infections. The combination of these two compounds can enhance the stability and efficacy of streptomycin in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of calcium chloride with streptomycin (1:1) involves the dissolution of calcium chloride and streptomycin in water, followed by mixing the solutions in a 1:1 molar ratio. The reaction is typically carried out at room temperature with constant stirring to ensure complete mixing and formation of the compound.

Industrial Production Methods: In industrial settings, the production of calcium chloride with streptomycin (1:1) can be scaled up by using larger reaction vessels and automated mixing systems. The process involves the precise measurement of calcium chloride and streptomycin, followed by dissolution in water and mixing under controlled conditions. The resulting solution is then filtered and dried to obtain the final product in solid form.

Chemical Reactions Analysis

Types of Reactions: calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride can undergo various chemical reactions, including:

    Substitution Reactions: Streptomycin can react with other compounds, leading to the substitution of functional groups.

    Complexation Reactions: Calcium ions can form complexes with other ligands, affecting the stability and solubility of the compound.

Common Reagents and Conditions:

    Oxidizing Agents: Can lead to the oxidation of streptomycin, affecting its antibiotic properties.

    Reducing Agents: Can reduce the calcium ions, potentially altering the compound’s structure and function.

Major Products Formed:

    Oxidation Products: Altered forms of streptomycin with reduced antibiotic activity.

    Complexes: Formation of calcium complexes with other ligands, affecting the compound’s solubility and stability.

Scientific Research Applications

calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies involving calcium and streptomycin.

    Biology: Employed in studies of bacterial resistance and the mechanisms of antibiotic action.

    Medicine: Investigated for its potential use in enhancing the stability and efficacy of streptomycin in treating bacterial infections.

    Industry: Utilized in the production of pharmaceuticals and other products requiring the combination of calcium chloride and streptomycin.

Mechanism of Action

The mechanism of action of calcium chloride with streptomycin (1:1) involves the combined effects of calcium ions and streptomycin. Streptomycin binds to the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death. Calcium ions can enhance the stability and solubility of streptomycin, improving its efficacy. The molecular targets include the bacterial ribosome and various cellular pathways involved in protein synthesis.

Comparison with Similar Compounds

    Calcium Chloride with Tetracycline: Another combination of calcium chloride with an antibiotic, used for similar purposes.

    Calcium Chloride with Gentamicin: A compound with similar properties and applications in treating bacterial infections.

Uniqueness: calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride is unique due to the specific combination of calcium chloride and streptomycin, which enhances the stability and efficacy of streptomycin. This compound is particularly effective against a wide range of bacterial infections and has diverse applications in scientific research and industry.

Properties

CAS No.

15493-35-3

Molecular Formula

C21H39CaCl2N7O12

Molecular Weight

692.6 g/mol

IUPAC Name

calcium;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;dichloride

InChI

InChI=1S/C21H39N7O12.Ca.2ClH/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;;;/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);;2*1H/q;+2;;/p-2/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m0.../s1

InChI Key

VOXYVHZFYZSDDV-CZDSEFAFSA-L

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.[Cl-].[Cl-].[Ca+2]

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.[Cl-].[Cl-].[Ca+2]

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.[Cl-].[Cl-].[Ca+2]

Synonyms

streptomycin calcium chloride (1:1)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.